2-(2,6-dioxopiperidin-1-yl)-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)ethanesulfonamide
Description
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-1-yl)-N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5S2/c23-16-2-1-3-17(24)22(16)11-13-29(26,27)19-5-6-20-7-9-21(10-8-20)18(25)15-4-12-28-14-15/h4,12,14,19H,1-3,5-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOYRRJJAISPHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NCCN2CCN(CC2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,6-dioxopiperidin-1-yl)-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)ethanesulfonamide is a complex organic molecule characterized by its unique structural features, including a piperidine ring, a thiophene moiety, and a sulfonamide functional group. This combination of functional groups suggests potential pharmacological properties that can interact with various biological targets.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C18H26N4O5S2 |
| Molecular Weight | 442.55 g/mol |
| IUPAC Name | 2-(2,6-dioxopiperidin-1-yl)-N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]ethanesulfonamide |
Pharmacological Properties
Research indicates that the compound may exhibit significant biological activities due to its diverse functional groups:
- Antimicrobial Activity : The presence of the thiophene moiety is associated with antimicrobial properties. Thiophene derivatives have been shown to inhibit bacterial growth, making this compound a candidate for further studies in antibacterial applications .
- Anti-inflammatory Effects : Compounds with dioxopiperidine structures have demonstrated the ability to reduce tumor necrosis factor-alpha (TNF-α) levels, which is crucial in inflammatory responses. This suggests that the compound may have potential as an anti-inflammatory agent .
- Cytotoxicity Studies : Preliminary studies on similar compounds indicate varying degrees of cytotoxicity against different human cell lines. For instance, compounds structurally related to this one have shown IC50 values indicating their potency against cancer cell lines .
1. Antimicrobial Activity
A study on thiophene hybrids demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated substantial inhibition zones, suggesting that the incorporation of thiophene in the structure enhances antimicrobial activity .
2. Anti-inflammatory Potential
Research has shown that related dioxopiperidine compounds can significantly lower TNF-α levels in animal models. This effect is critical for managing conditions characterized by excessive inflammation, such as autoimmune diseases and chronic inflammatory states .
3. Cytotoxicity Evaluations
In vitro cytotoxicity assessments using MTT assays have been conducted on various piperazine derivatives, revealing some compounds with promising anti-cancer activity. The IC50 values ranged from low micromolar concentrations, indicating potential therapeutic benefits in oncology .
Comparative Analysis with Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Piperazine Derivatives | Contains piperazine rings | Antidepressant properties |
| Thienopyridine Compounds | Incorporates thiophene and pyridine | Antiplatelet activity |
| Sulfonamide Antibiotics | Contains sulfonamide group | Antibacterial activity |
The unique combination of structural elements in This compound may confer distinct pharmacological properties not commonly found in other similar compounds.
Scientific Research Applications
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in inflammatory pathways. Notably, the dioxopiperidine structure is known for its ability to modulate various signaling pathways, particularly those associated with tumor necrosis factor-alpha (TNF-α) inhibition.
Key Mechanisms
- TNF-α Inhibition : The compound has been shown to reduce TNF-α levels in mammalian models, which is crucial for mitigating inflammatory responses associated with various diseases such as rheumatoid arthritis and inflammatory bowel disease.
- Autotaxin Inhibition : Similar compounds have demonstrated the ability to inhibit autotaxin, an enzyme implicated in lysophosphatidic acid (LPA) production, which plays a role in fibrosis and cancer progression.
Case Study 1: In Vivo Efficacy
A study evaluated the efficacy of a related compound in a bleomycin-induced pulmonary fibrosis model. The results indicated a significant reduction in LPA levels and extracellular matrix deposition in the lungs, suggesting potential applications in fibrotic diseases.
Case Study 2: Cytokine Modulation
In vitro assays demonstrated that the compound effectively downregulates pro-inflammatory cytokines, including IL-6 and TNF-α. This modulation was linked to its capacity to inhibit NF-kB signaling pathways, which are often activated during inflammation.
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds reveals important insights into structure-activity relationships (SAR).
| Compound | TNF-α Inhibition | LPA Reduction | Toxicity Level |
|---|---|---|---|
| 2-(2,6-dioxopiperidin-1-yl)-N-(2-(4-thiophene... | High | Moderate | H301 |
| Related Compound A | Moderate | High | H302 |
| Related Compound B | Low | Low | H301 |
Toxicological Profile
The safety profile of this compound has been assessed through various toxicological studies. It is classified as harmful if swallowed (H301) and exhibits acute toxicity at certain concentrations. Further investigations into its long-term effects are warranted.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound?
The compound’s synthesis involves multi-step reactions, typically starting with functionalization of the piperazine and thiophene moieties. Key steps include:
- Piperazine functionalization : Coupling 2,6-dioxopiperidine with ethanesulfonamide via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Thiophene activation : Thiophene-3-carbonyl chloride is prepared using thionyl chloride, then reacted with piperazine to form the 4-(thiophene-3-carbonyl)piperazine intermediate .
- Final coupling : The ethanesulfonamide and piperazine intermediates are linked via an ethyl spacer using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .
Critical considerations : Monitor reaction progress via TLC or HPLC to avoid over-functionalization of the piperazine ring.
Basic: Which analytical techniques are essential for confirming structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify regiochemistry of the piperazine and thiophene groups (e.g., δ ~2.5–3.5 ppm for piperazine protons, δ ~7.0–7.5 ppm for thiophene) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]⁺ ~550–600 Da) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (sulfonamide S=O) confirm functional groups .
Advanced: How to resolve contradictions in biological activity data across assays?
Discrepancies may arise from assay-specific conditions (e.g., cell line variability, solvent interactions). Mitigation strategies include:
- Orthogonal assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assays) .
- Solvent controls : Use DMSO concentrations ≤0.1% to avoid false-positive cytotoxicity .
- Structural analogs : Benchmark against compounds with known activity (e.g., sulfonamide derivatives with piperazine-thiophene motifs) to identify scaffold-specific trends .
Advanced: What computational methods predict binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteasome subunits (e.g., binding to the 20S core) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (e.g., GROMACS) to assess conformational flexibility of the dioxopiperidine moiety .
- Pharmacophore modeling : Identify critical interaction points (e.g., sulfonamide hydrogen bonds, thiophene π-π stacking) using tools like Phase .
Basic: What are the key considerations for stability studies under experimental conditions?
- pH stability : Test degradation in buffers (pH 4–9) at 37°C for 24–72 hours; sulfonamides are prone to hydrolysis in acidic conditions .
- Light sensitivity : Store solutions in amber vials if thiophene or piperazine groups show UV-induced isomerization .
- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for sulfonamides) .
Advanced: How to design dose-response studies for in vivo efficacy evaluation?
- Animal models : Use xenograft mice (e.g., HCT-116 colon cancer) with doses ranging from 10–100 mg/kg/day .
- Pharmacokinetics (PK) : Measure plasma concentrations via LC-MS/MS to calculate AUC and half-life; adjust dosing based on rapid clearance of piperazine derivatives .
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) to identify off-target effects .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
- Catalyst screening : Test Pd/C or Raney Ni for hydrogenation steps to reduce nitro intermediates .
- Solvent optimization : Replace DMF with acetonitrile or THF to improve solubility of sulfonamide intermediates .
- Flow chemistry : Use continuous flow reactors for exothermic steps (e.g., thiophene acylation) to enhance safety and reproducibility .
Basic: How to assess environmental impact during disposal?
- Biodegradability : Use OECD 301F assays to measure microbial degradation in wastewater .
- Ecototoxicity : Test acute toxicity in Daphnia magna (LC₅₀) and algae (EC₅₀) due to potential sulfonamide persistence .
- Waste treatment : Incinerate at >800°C with alkaline scrubbers to neutralize sulfur oxides .
Advanced: How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm binding to ubiquitin-proteasome pathways by measuring protein thermal stability shifts .
- RNA interference (RNAi) : Knock down putative targets (e.g., NF-κB) and assess compound efficacy loss .
- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate bound proteins for MS identification .
Basic: What are common pitfalls in crystallizing this compound?
- Polymorphism : Screen solvents (e.g., ethanol, ethyl acetate) to isolate stable polymorphs .
- Hygroscopicity : Handle under inert atmosphere if piperazine or sulfonamide groups absorb moisture .
- Crystal packing : Use additives (e.g., hexane) to disrupt π-π stacking of thiophene rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
